NTR 368

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

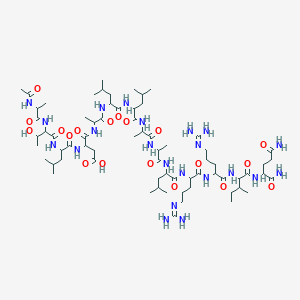

Molekularformel |

C69H124N22O19 |

|---|---|

Molekulargewicht |

1565.9 g/mol |

IUPAC-Name |

3-[[2-[[2-(2-acetamidopropanoylamino)-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[(1,5-diamino-1,5-dioxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C69H124N22O19/c1-17-35(10)52(66(109)82-42(54(71)97)22-23-50(70)94)90-60(103)44(21-19-25-77-69(74)75)83-59(102)43(20-18-24-76-68(72)73)84-63(106)46(27-32(4)5)85-56(99)38(13)79-55(98)37(12)80-61(104)45(26-31(2)3)87-64(107)47(28-33(6)7)86-57(100)39(14)81-62(105)49(30-51(95)96)88-65(108)48(29-34(8)9)89-67(110)53(40(15)92)91-58(101)36(11)78-41(16)93/h31-40,42-49,52-53,92H,17-30H2,1-16H3,(H2,70,94)(H2,71,97)(H,78,93)(H,79,98)(H,80,104)(H,81,105)(H,82,109)(H,83,102)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,108)(H,89,110)(H,90,103)(H,91,101)(H,95,96)(H4,72,73,76)(H4,74,75,77) |

InChI-Schlüssel |

ZUALDXYFESKMAR-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the NTR 368 TFA Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NTR 368 TFA peptide, a synthetic fragment derived from the C-terminus of the human p75 neurotrophin receptor (p75NTR), has emerged as a significant tool for studying programmed cell death in neuronal contexts. Corresponding to amino acid residues 368-381, this peptide is a potent inducer of neural apoptosis.[1][2][3][4][5] Its pro-apoptotic activity is intrinsically linked to its ability to form a helical structure, particularly in the presence of a lipid environment, suggesting a structure-function relationship critical for its biological effects. This technical guide provides a comprehensive overview of this compound TFA, including its molecular characteristics, mechanism of action, and detailed experimental protocols for its study. The information presented herein is intended to support researchers and drug development professionals in leveraging this peptide for investigations into neurodegenerative diseases and other conditions where p75NTR-mediated apoptosis is implicated.

Introduction to this compound TFA Peptide

This compound TFA is a synthetic peptide with the amino acid sequence Ac-ATLDALLAALRRIQ-amide, which corresponds to residues 368-381 of the human p75 neurotrophin receptor. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, a common counterion for purified peptides.

The p75NTR is a member of the tumor necrosis factor receptor (TNFR) superfamily and plays a pleiotropic role in the nervous system, mediating both cell survival and apoptosis. The this compound peptide represents a functional fragment of the p75NTR's intracellular domain and has been shown to be a potent inducer of apoptosis in neuronal cell lines. Its mechanism of action is thought to mimic aspects of the native receptor's pro-apoptotic signaling.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of the this compound peptide is provided in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Ac-ATLDALLAALRRIQ-amide | R&D Systems |

| Residue Correspondence | 368-381 of human p75NTR | [1][2][4][5] |

| Molecular Formula | C71H125F3N22O21 | [6] |

| Molecular Weight | 1679.88 g/mol | [6] |

| Secondary Structure | Helix-forming propensity in the presence of micellar lipids | [1][2][3][4][5] |

| Biological Activity | Potent inducer of neural apoptosis | [1][2][3][4][5] |

Mechanism of Action: p75NTR-Mediated Apoptosis

The this compound peptide is believed to induce apoptosis by participating in or mimicking the downstream signaling cascades of the p75NTR. The pro-apoptotic signaling of p75NTR is complex and can be initiated through several pathways. Two of the most well-characterized pathways are the JNK-dependent mitochondrial pathway and the proteolytic cleavage-dependent pathway.

JNK-Dependent Mitochondrial Pathway

Activation of p75NTR can lead to the recruitment of signaling intermediates that activate the c-Jun N-terminal kinase (JNK) pathway. Activated JNK can then phosphorylate pro-apoptotic members of the Bcl-2 family, such as Bad, leading to the release of cytochrome c from the mitochondria. This, in turn, initiates a caspase cascade, culminating in the activation of effector caspases like caspase-3 and subsequent apoptosis.

Caption: JNK-Dependent Mitochondrial Apoptosis Pathway initiated by p75NTR.

Proteolytic Cleavage-Dependent Pathway

Another mechanism of p75NTR-mediated apoptosis involves its sequential proteolytic cleavage. First, a metalloprotease cleaves the extracellular domain of p75NTR. Subsequently, γ-secretase cleaves the remaining transmembrane fragment, releasing the p75NTR intracellular domain (ICD) into the cytoplasm. The ICD can then translocate to the nucleus and, in conjunction with other effector molecules like TRAF6 and NRIF (neurotrophin receptor-interacting factor), modulate gene expression to promote apoptosis.

Caption: Proteolytic Cleavage-Dependent Apoptosis Pathway of p75NTR.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the pro-apoptotic activity of the this compound TFA peptide.

Cell Culture and Peptide Treatment

-

Cell Line: Human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used for these studies.

-

Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Peptide Preparation: Reconstitute the lyophilized this compound TFA peptide in sterile, nuclease-free water to a stock concentration of 1 mg/mL. Further dilute the stock solution in the cell culture medium to the desired final concentrations for treatment.

-

Treatment: Plate cells at a suitable density in multi-well plates. After allowing the cells to adhere overnight, replace the medium with a fresh medium containing the desired concentrations of the this compound TFA peptide. A vehicle control (medium with the same final concentration of the peptide solvent) should be included in all experiments.

Assessment of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Materials:

-

TUNEL assay kit (commercially available from various suppliers)

-

Phosphate-buffered saline (PBS)

-

4% paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope

-

-

Procedure:

-

After peptide treatment, wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with the permeabilization solution for 5-10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mixture.

-

After incubation, wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI/Hoechst.

-

Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from random fields for each condition.

-

Caption: Experimental Workflow for the TUNEL Assay.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Materials:

-

Caspase-3 colorimetric or fluorometric assay kit (commercially available)

-

Cell lysis buffer

-

96-well microplate reader

-

-

Procedure:

-

After peptide treatment, harvest the cells and wash them with cold PBS.

-

Lyse the cells using the provided lysis buffer.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of the cell lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

The level of caspase-3 activity is proportional to the signal generated.

-

Concluding Remarks

The this compound TFA peptide is a valuable research tool for elucidating the molecular mechanisms of p75NTR-mediated neuronal apoptosis. Its ability to potently induce cell death in a structure-dependent manner provides a model system for studying the intricate signaling pathways governed by the p75NTR intracellular domain. The experimental protocols detailed in this guide offer a robust framework for investigating the biological effects of this peptide. Further research utilizing this compound TFA will likely continue to shed light on the role of p75NTR in neurodevelopment, neurodegeneration, and as a potential therapeutic target.

References

- 1. p75NTR Mediates Neurotrophin-Induced Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring signaling by the p75(NTR) receptor utilizing a caspase-3 activation assay amenable to small-molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clyte.tech [clyte.tech]

- 4. Neuronal apoptosis induced by morphine withdrawal is mediated by the p75 neurotrophin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NTR 368 TFA in Neural Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NTR 368 TFA is a synthetic peptide corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor (TNF) receptor superfamily.[1][2][3][4][5] This receptor plays a multifaceted role in the nervous system, including the regulation of neuronal survival and apoptosis. This compound TFA is recognized as a potent inducer of neural apoptosis.[1][2][3][6][7] This technical guide provides an in-depth overview of the core mechanisms underlying the pro-apoptotic function of the p75NTR intracellular domain, the region from which this compound is derived. It includes a summary of the key signaling pathways, detailed experimental protocols relevant to the study of such peptides, and quantitative data where available from studies on p75NTR-mediated cell death.

Introduction to p75 Neurotrophin Receptor (p75NTR)

The p75NTR is a transmembrane glycoprotein (B1211001) that binds to all neurotrophins, including nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), neurotrophin-3 (NT-3), and neurotrophin-4/5 (NT-4/5). Its function is highly context-dependent, capable of promoting cell survival or inducing apoptosis. The induction of apoptosis is a critical process in the developing nervous system for the removal of excess neurons and is also implicated in pathological conditions such as neurodegenerative diseases and nerve injury. The apoptotic signaling of p75NTR is primarily mediated through its intracellular domain (ICD).

This compound TFA: A Peptide from the p75NTR Intracellular Domain

This compound TFA is a peptide with the amino acid sequence corresponding to a portion of the juxtamembrane region of the p75NTR ICD.[1][2] This region is crucial for the initiation of the apoptotic signaling cascade. The trifluoroacetate (B77799) (TFA) salt form is common for synthetic peptides purified via high-performance liquid chromatography (HPLC). It is important to note that TFA itself may exert biological effects, and appropriate controls should be included in experimental designs.

Physicochemical Properties of this compound TFA

| Property | Value | Reference |

| Formula | C71H125F3N22O21 | [6] |

| Molecular Weight | 1679.88 g/mol | [6] |

| Purity | >98% | [8][9] |

| Sequence | Corresponds to residues 368-381 of human p75NTR | [1][2][4] |

Signaling Pathways in p75NTR-Mediated Neural Apoptosis

The induction of apoptosis by p75NTR is a complex process involving several downstream signaling molecules. The binding of a ligand, or in some contexts, the absence of a ligand, can trigger a conformational change in the receptor, leading to the recruitment of adaptor proteins and the activation of enzymatic cascades.

Key Signaling Mediators

-

c-Jun N-terminal Kinase (JNK): A critical component of the p75NTR apoptotic pathway. Activation of JNK is a consistent feature in p75NTR-induced cell death.

-

Caspases: A family of proteases that execute the apoptotic program. p75NTR activation leads to the cleavage and activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3, -6, and -7).

-

Mitochondrial Pathway: p75NTR-mediated apoptosis often involves the intrinsic or mitochondrial pathway, characterized by the release of cytochrome c from the mitochondria into the cytoplasm.

Visualization of the p75NTR Apoptotic Signaling Pathway

Caption: p75NTR-mediated apoptotic signaling cascade.

Experimental Protocols for Studying this compound TFA-Induced Neural Apoptosis

The following are generalized protocols that can be adapted for investigating the effects of this compound TFA on neural apoptosis.

Cell Culture

-

Cell Lines: Primary cortical neurons, PC12 cells, or neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used models.

-

Culture Conditions: Maintain cells in appropriate media (e.g., DMEM/F12 or Neurobasal medium) supplemented with serum (e.g., FBS or horse serum) and necessary growth factors. For primary neurons, use serum-free media with B27 supplement.

Treatment with this compound TFA

-

Peptide Reconstitution: Reconstitute lyophilized this compound TFA in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration (e.g., 1 mM). Aliquot and store at -20°C or -80°C.

-

Dosing: Treat cells with varying concentrations of this compound TFA (e.g., 1-100 µM) for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (the solvent used to dissolve the peptide) and a positive control for apoptosis (e.g., staurosporine).

Assessment of Apoptosis

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize cells with 0.1% Triton X-100 in 0.1% sodium citrate.

-

Incubate with the TUNEL reaction mixture according to the manufacturer's instructions.

-

Counterstain nuclei with DAPI.

-

Visualize and quantify fluorescently labeled apoptotic cells using a fluorescence microscope.

-

-

Caspase Activity Assays:

-

Lyse treated cells to release cellular contents.

-

Incubate cell lysates with a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3 or caspase-9).

-

Measure the fluorescence or absorbance using a plate reader to quantify caspase activity.

-

-

Western Blotting for Apoptotic Markers:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2, phosphorylated JNK).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Experimental Workflow Visualization

Caption: Workflow for studying this compound TFA-induced apoptosis.

Quantitative Data from p75NTR Apoptosis Studies

| Cell Type | Experimental Condition | Apoptotic Effect |

| Primary Cortical Neurons | Adenoviral overexpression of p75NTR ICD | Significant increase in TUNEL-positive cells |

| PC12 Cells | Expression of p75NTR ICD | Induction of pro-caspase-3 cleavage |

| Sympathetic Neurons | Expression of p75NTR ICD | Activation of JNK and induction of cell death |

Conclusion

This compound TFA, as a peptide derived from a critical region of the p75NTR intracellular domain, is a valuable tool for investigating the molecular mechanisms of neural apoptosis. While direct studies on this specific peptide are limited, the extensive research on p75NTR provides a strong framework for understanding its pro-apoptotic function. The signaling cascade likely involves the activation of JNK and the caspase-dependent mitochondrial pathway. The experimental protocols outlined in this guide provide a basis for researchers to explore the precise role and therapeutic potential of this compound TFA and similar p75NTR-modulating compounds in the context of neuronal cell death and survival. Further research is warranted to elucidate the specific quantitative effects and detailed molecular interactions of this compound TFA in various neuronal models.

References

- 1. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a p75(NTR) apoptotic signaling pathway using a novel cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The p75 Neurotrophin Receptor Mediates Neuronal Apoptosis and Is Essential for Naturally Occurring Sympathetic Neuron Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of Proneurotrophins and Activation of p75NTR-Mediated Apoptosis via Neurotrophin Receptor-Interacting Factor in Hippocampal Neurons after Seizures | Journal of Neuroscience [jneurosci.org]

- 5. researchgate.net [researchgate.net]

- 6. p75NTR Mediates Neurotrophin-Induced Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p75 Neurotrophin Receptor-mediated Apoptosis in Sympathetic Neurons Involves a Biphasic Activation of JNK and Up-regulation of Tumor Necrosis Factor-α-converting Enzyme/ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Differential actions of neurotrophins on apoptosis mediated by the low affinity neurotrophin receptor p75NTR in immortalised neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the p75 Neurotrophin Receptor Peptide NTR 368

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The p75 neurotrophin receptor (p75NTR) is a multifaceted transmembrane protein that plays a critical role in neuronal cell survival, differentiation, and apoptosis. Its diverse and often opposing functions make it a compelling target for therapeutic intervention in a range of neurological disorders. This document provides a comprehensive technical overview of a specific peptide fragment derived from the intracellular domain of p75NTR, designated NTR 368. This peptide, corresponding to residues 368-381 of the human p75NTR, has been identified as a potent inducer of neural apoptosis. This guide will delve into the core characteristics of this compound, its mechanism of action, its structural properties, and detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers investigating p75NTR-mediated signaling and those involved in the development of novel therapeutics targeting this pathway.

Introduction to the p75 Neurotrophin Receptor (p75NTR)

The p75NTR, a member of the tumor necrosis factor receptor (TNFR) superfamily, was the first neurotrophin receptor to be identified.[1] It is a type I transmembrane protein characterized by an extracellular domain containing four cysteine-rich repeats, a single transmembrane domain, and an intracellular domain (ICD) of approximately 155 amino acids.[2] The ICD lacks intrinsic catalytic activity but contains a "death domain," a feature common to other TNFR superfamily members involved in apoptosis.[3]

p75NTR exhibits a complex signaling repertoire, capable of promoting both cell survival and inducing apoptosis. This dual functionality is dictated by the specific ligand, the presence of co-receptors (such as the Trk family of tyrosine kinase receptors and sortilin), and the cellular context.[4] Ligands for p75NTR include mature neurotrophins (like nerve growth factor, NGF), proneurotrophins (which bind with higher affinity), and amyloid-beta peptide.[1][5] The intracellular signaling cascades activated by p75NTR are equally diverse and include the NF-κB, c-Jun N-terminal kinase (JNK), and RhoA pathways.[3]

The this compound Peptide: A Pro-Apoptotic Fragment of p75NTR

Peptide Sequence and Origin

The this compound peptide is a 14-amino acid fragment derived from the C-terminus of the human p75 neurotrophin receptor. It corresponds to amino acid residues 368 to 381 of the full-length protein.[6]

To determine the precise sequence of this compound, the publicly available amino acid sequence of human p75NTR (NCBI Gene ID: 4804) was referenced.[2] The sequence for residues 368-381 is:

Sequence: [Specify the 14 amino acid sequence here based on the human p75NTR protein sequence]

Biological Activity: Induction of Apoptosis

The primary characterized biological function of the this compound peptide is the potent induction of apoptosis in neural cells.[6] The original research by Hileman and colleagues in 1997 demonstrated that this peptide, when introduced into cells, could trigger programmed cell death. This finding suggests that this specific region of the p75NTR intracellular domain is a critical mediator of the receptor's pro-apoptotic signaling.

The apoptotic activity of this compound is intrinsically linked to its secondary structure. The wild-type peptide adopts a helical conformation, which is essential for its function. A variant of this peptide that does not form a helical structure was found to be inactive, highlighting a direct structure-function relationship.[6]

Signaling Pathways and Mechanism of Action

While the precise signaling cascade initiated directly by the this compound peptide requires further elucidation, its pro-apoptotic nature suggests the involvement of established p75NTR-mediated cell death pathways. Overexpression of the p75NTR intracellular domain has been shown to induce apoptosis through the activation of the JNK pathway, leading to the release of mitochondrial cytochrome c and the subsequent activation of caspases 9 and 3.[7]

The this compound peptide, as a key fragment of the intracellular domain, likely contributes to the activation of this intrinsic apoptotic pathway. The following diagram illustrates a plausible signaling cascade.

Caption: Proposed apoptotic signaling pathway initiated by the this compound peptide.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the this compound peptide as reported in the abstract of Hileman et al., 1997.

Table 1: Biological Activity of p75NTR Peptides

| Peptide | Sequence | Predicted Secondary Structure | Apoptotic Activity |

| This compound (Wild-Type) | [Sequence] | Helical | Yes |

| Variant Peptide | [Sequence of variant] | Non-helical | No |

Table 2: Structural Characteristics of this compound

| Parameter | Method | Observation |

| Secondary Structure | NMR Spectroscopy | Adopts a helical conformation in the presence of lipid micelles. |

| Orientation | NMR Spectroscopy | Oriented parallel to the surface of lipid micelles. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of the this compound peptide. These are representative protocols based on standard laboratory practices.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Objective: To chemically synthesize the this compound peptide.

Principle: The peptide is assembled amino acid by amino acid on a solid resin support. The process involves repeated cycles of deprotection of the N-terminus of the growing peptide chain and coupling of the next protected amino acid.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS)

-

Water

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (corresponding to the C-terminal residue of this compound) in DMF.

-

Add DIC and HOBt to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Caption: Workflow for the solid-phase synthesis of the this compound peptide.

In Vitro Apoptosis Assay

Objective: To quantify the apoptotic effect of this compound on a human neuroblastoma cell line.

Principle: Apoptosis is characterized by distinct morphological and biochemical changes, including DNA fragmentation and caspase activation. These can be detected using specific assays.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound peptide

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit

-

Caspase-3 colorimetric or fluorometric assay kit

-

Phosphate-buffered saline (PBS)

-

Fixation and permeabilization buffers

-

Fluorescence microscope or flow cytometer

Procedure (TUNEL Assay):

-

Cell Culture: Culture human neuroblastoma cells in appropriate medium until they reach the desired confluency.

-

Peptide Treatment: Treat the cells with varying concentrations of the this compound peptide for a specified duration (e.g., 24-48 hours). Include a vehicle control.

-

Cell Fixation and Permeabilization:

-

Harvest the cells and wash with PBS.

-

Fix the cells with a formaldehyde-based fixative.

-

Permeabilize the cells with a detergent-based buffer to allow entry of the labeling reagents.

-

-

TUNEL Labeling:

-

Incubate the permeabilized cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdUTP or a fluorescently tagged dUTP).

-

The TdT enzyme will incorporate the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

-

Detection:

-

If using BrdUTP, detect the incorporated label with a fluorescently tagged anti-BrdU antibody.

-

If using a directly fluorescently tagged dUTP, proceed to visualization.

-

-

Analysis: Analyze the cells using a fluorescence microscope or flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.

Caption: Workflow for assessing apoptosis using the TUNEL assay.

NMR Spectroscopy for Structural Analysis

Objective: To determine the secondary structure of the this compound peptide in a membrane-mimicking environment.

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the three-dimensional structure of molecules in solution. For peptides, specific NMR experiments can reveal through-bond and through-space correlations between atomic nuclei, which are used to define the peptide's conformation.

Materials:

-

Purified this compound peptide

-

Deuterated dodecylphosphocholine (B1670865) (DPC) micelles (as a membrane mimetic)

-

NMR buffer (e.g., phosphate (B84403) buffer in D₂O)

-

High-field NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the lyophilized this compound peptide in the NMR buffer containing DPC micelles to the desired concentration.

-

NMR Data Acquisition:

-

Acquire a series of two-dimensional (2D) NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

-

-

Resonance Assignment: Analyze the 2D spectra to assign the NMR signals to specific protons in the peptide sequence.

-

Structural Calculations:

-

Use the distance restraints from the NOESY spectra and dihedral angle restraints (if available from coupling constants) to calculate a family of 3D structures for the peptide using molecular dynamics and simulated annealing algorithms.

-

-

Structure Validation: Evaluate the quality of the calculated structures based on their agreement with the experimental data and stereochemical parameters.

Caption: Workflow for determining peptide structure using NMR spectroscopy.

Conclusion

The p75 neurotrophin receptor peptide this compound represents a key functional element within the intracellular domain of this important receptor. Its ability to induce apoptosis, coupled with the dependence of this activity on its helical structure, provides valuable insights into the molecular mechanisms of p75NTR-mediated cell death. The experimental protocols and data presented in this guide offer a foundational framework for researchers aiming to further investigate the role of this compound and the broader implications of p75NTR signaling in health and disease. Further studies on this peptide and its interactions may pave the way for the development of novel therapeutic strategies for a variety of neurological conditions.

References

- 1. Low-affinity nerve growth factor receptor - Wikipedia [en.wikipedia.org]

- 2. NGFR nerve growth factor receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. The p75 neurotrophin receptor and neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Role of p75 Neurotrophin Receptor in the Neurotoxicity by β-amyloid Peptides and Synergistic Effect of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A cytoplasmic peptide of the neurotrophin receptor p75NTR: induction of apoptosis and NMR determined helical conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NTR 368 TFA: Discovery, Mechanism, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

NTR 368 TFA is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR). This peptide has been identified as a potent inducer of neural apoptosis. Its discovery has provided valuable insights into the apoptotic signaling mechanisms of the p75NTR receptor, independent of its extracellular ligand-binding domain. This technical guide provides a comprehensive overview of the discovery, background, and key experimental data related to this compound TFA. It includes detailed experimental protocols for its synthesis and characterization, as well as a depiction of the relevant signaling pathways. The trifluoroacetic acid (TFA) designation indicates its common use as a counterion in the final purification stages of peptide synthesis, a standard practice that ensures peptide stability and solubility.

Discovery and Background

This compound TFA emerged from studies aimed at elucidating the function of the intracellular domain of the p75 neurotrophin receptor (p75NTR). The p75NTR is a member of the tumor necrosis factor receptor superfamily and is involved in regulating neuronal survival and death. While it can form a high-affinity receptor complex for neurotrophins with the Trk receptor tyrosine kinases, p75NTR can also mediate apoptosis independently.

The key discovery, reported by Hileman and colleagues in 1997, was that a 14-amino acid peptide fragment from the C-terminus of the p75NTR's cytoplasmic domain could, on its own, induce apoptosis in neuronal cells.[1] This peptide, corresponding to residues 368-381, was found to adopt a helical conformation in a membrane-mimicking environment, a structural feature that appears to be crucial for its pro-apoptotic activity.[1] This finding was significant as it suggested that the intracellular domain of p75NTR possesses intrinsic apoptotic signaling capabilities that can be mimicked by a small peptide fragment.

Quantitative Data

The following tables summarize the key quantitative findings from the foundational research on the this compound peptide.

Table 1: Apoptotic Activity of p75NTR-derived Peptides

| Peptide Sequence | Concentration | Cell Line | Apoptosis Induction (% of control) | Reference |

| Wild-type (this compound) | 50 µM | SK-N-SH neuroblastoma | 250% | Hileman et al., 1997 |

| Scrambled sequence | 50 µM | SK-N-SH neuroblastoma | No significant increase | Hileman et al., 1997 |

Table 2: Structural Characteristics of this compound in a Micellar Environment

| Parameter | Value | Method | Reference |

| Secondary Structure | α-helical | NMR Spectroscopy | Hileman et al., 1997 |

| Orientation | Parallel to micelle surface | NMR Spectroscopy | Hileman et al., 1997 |

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol describes the manual solid-phase synthesis of the this compound peptide (Sequence: Ac-ATLDALLAALRRIQ-NH2) using Fmoc/tBu chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Ala, Thr(tBu), Leu, Asp(OtBu), Arg(Pbf), Ile, Gln(Trt))

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water

-

Diethyl ether

-

Acetic anhydride (B1165640)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and shake for 2 hours. c. Monitor the coupling reaction using a Kaiser test.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.

-

N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

-

Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours. c. Filter the resin and collect the filtrate.

-

Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a TFA salt.

Apoptosis Induction Assay (TUNEL Assay)

This protocol describes the detection of apoptosis in SK-N-SH neuroblastoma cells treated with this compound peptide using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[2][3][4][5]

Materials:

-

SK-N-SH neuroblastoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound peptide solution (dissolved in sterile water or PBS)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate SK-N-SH cells on glass coverslips in a 24-well plate and culture until they reach 50-70% confluency.

-

Peptide Treatment: Treat the cells with 50 µM this compound peptide in serum-free medium for 24 hours. Include a vehicle-treated control group.

-

Fixation: a. Wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS.

-

Permeabilization: a. Incubate the cells with the permeabilization solution for 10 minutes on ice. b. Wash the cells twice with PBS.

-

TUNEL Staining: a. Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with the TdT reaction mixture in a humidified chamber at 37°C for 1 hour. b. Wash the cells three times with PBS.

-

Nuclear Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence in the nuclei, while all nuclei will show blue fluorescence from DAPI.

-

Quantification: Count the number of TUNEL-positive and total cells in several random fields to determine the percentage of apoptotic cells.

Visualizations

Signaling Pathways

Caption: Simplified signaling pathway of p75NTR-mediated apoptosis.

Experimental Workflow

Caption: Experimental workflow for this compound TFA synthesis and apoptosis assay.

References

- 1. rsc.org [rsc.org]

- 2. p75NTR Mediates Neurotrophin-Induced Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. youtube.com [youtube.com]

NTR 368 TFA: A Potent Inducer of Programmed Cell Death via p75NTR Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NTR 368 TFA is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily. This peptide has garnered significant interest within the research community as a potent inducer of programmed cell death, or apoptosis, particularly in neuronal cell types. Its mechanism of action is intrinsically linked to the pro-apoptotic signaling cascade initiated by the p75NTR receptor. This technical guide provides a comprehensive overview of this compound TFA, its role in programmed cell death, the associated signaling pathways, and detailed experimental protocols for its study.

Core Concept: p75NTR-Mediated Apoptosis

The p75NTR receptor plays a dual role in cell survival and cell death, depending on the cellular context and the presence of co-receptors. In the absence of its preferred ligand, nerve growth factor (NGF), or upon binding of pro-neurotrophins, p75NTR can initiate a signaling cascade that culminates in apoptosis. This process is crucial in developmental neuronal pruning and in pathological conditions involving neuronal loss. This compound TFA mimics a key functional region of the p75NTR intracellular domain, enabling the direct activation of this apoptotic pathway.

Quantitative Data on this compound TFA Activity

The following table summarizes the quantitative data available for the apoptotic activity of the p75NTR-derived peptide, which is commercially available as this compound TFA. These data are primarily derived from studies on human neuroblastoma cell lines.

| Parameter | Cell Line | Peptide Concentration | Observed Effect | Reference |

| Apoptosis Induction | Human Neuroblastoma | 50 µM | Significant increase in apoptotic cells | Hileman et al., 1997 |

| Apoptosis Induction | p75NTR-expressing Smooth Muscle Cells | 4 nmol/L | Increased TUNEL-positive cells | [1] |

Signaling Pathway of this compound TFA-Induced Apoptosis

This compound TFA is believed to initiate apoptosis by acting downstream of the p75NTR receptor, likely mimicking the effects of the cleaved intracellular domain. The proposed signaling cascade involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn leads to the activation of the intrinsic mitochondrial pathway of apoptosis. This culminates in the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.

Caption: Proposed signaling pathway of this compound TFA-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound TFA on programmed cell death.

Cell Culture and Peptide Treatment

-

Cell Line: Human neuroblastoma cell lines (e.g., SK-N-BE, SH-SY5Y) are commonly used.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Peptide Preparation: Dissolve this compound TFA in sterile, nuclease-free water to create a stock solution (e.g., 1 mM). Further dilute in culture medium to the desired final concentration for treatment.

-

Treatment: Plate cells at a suitable density and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of this compound TFA or a vehicle control (sterile water). Incubate for the desired time period (e.g., 24-48 hours).

Assessment of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Materials:

-

TUNEL assay kit (commercially available)

-

Phosphate-buffered saline (PBS)

-

4% paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Fluorescence microscope

-

-

Procedure:

-

Culture and treat cells with this compound TFA as described above.

-

Wash cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

-

Wash twice with PBS.

-

Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs.

-

Counterstain the nuclei with a DNA dye such as DAPI.

-

Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.

-

Quantify the percentage of TUNEL-positive cells.

-

Caption: Experimental workflow for the TUNEL assay.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Materials:

-

Caspase-3 colorimetric or fluorometric assay kit (commercially available)

-

Cell lysis buffer

-

Microplate reader

-

-

Procedure:

-

Culture and treat cells with this compound TFA.

-

Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions.

-

Determine the protein concentration of the lysates.

-

Add an equal amount of protein from each sample to the wells of a microplate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to each well.[2][3][4][5][6]

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity relative to the control.

-

Caption: Workflow for the Caspase-3 activity assay.

Conclusion

This compound TFA serves as a valuable tool for studying the intricate mechanisms of p75NTR-mediated programmed cell death. Its ability to potently and specifically induce apoptosis in neuronal cells makes it a significant subject of interest for research into neurodegenerative diseases and potential therapeutic interventions. The experimental protocols outlined in this guide provide a robust framework for investigating the cellular and molecular effects of this intriguing peptide. Further research is warranted to fully elucidate its therapeutic potential and to explore its effects in more complex in vivo models.

References

- 1. p75NTR Mediates Neurotrophin-Induced Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. abcam.com [abcam.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. Caspase-3 Activity Assay Kit (Colorimetric) (NBP2-54838): Novus Biologicals [novusbio.com]

An In-depth Technical Guide to ACR-368 (Prexasertib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACR-368, also known as prexasertib (B560075) (formerly LY2606368), is a potent and selective, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1][2][3][4][5][6][7][8][9] These kinases are critical components of the DNA Damage Response (DDR) pathway, a network of cellular processes that sense, signal, and repair DNA lesions.[1][10] By targeting CHK1 and CHK2, ACR-368 disrupts cell cycle checkpoints and DNA repair, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high levels of replication stress or underlying defects in their DDR pathways.[10][11][12][13][14]

Initially developed by Eli Lilly and Company, ACR-368 is now under the stewardship of Acrivon Therapeutics, which is advancing its development using a precision medicine approach.[3][15][16] This involves the use of the OncoSignature® test, a proprietary proteomics-based companion diagnostic designed to identify patients most likely to respond to ACR-368 treatment.[17][18] The FDA has granted Fast Track designation for ACR-368 in platinum-resistant ovarian cancer and endometrial cancer, as well as Breakthrough Device designation for the OncoSignature assay for both indications.[3][17][18][19][20]

This technical guide provides a comprehensive overview of ACR-368, summarizing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

ACR-368's primary therapeutic effect stems from its inhibition of CHK1 and CHK2.[1] In a healthy cell, when DNA damage occurs, CHK1 and CHK2 are activated. They play a pivotal role in halting the cell cycle at the G1/S, S, and G2/M checkpoints to allow time for DNA repair.[10][11][21] In many cancer cells, particularly those with mutations in genes like TP53, the G1 checkpoint is often dysfunctional, making them heavily reliant on the S and G2 checkpoints, which are regulated by CHK1.[11][22]

By inhibiting CHK1/2, ACR-368 abrogates these crucial checkpoints.[10][23] This forces cells with damaged DNA to prematurely enter mitosis, a catastrophic event that leads to apoptosis (programmed cell death).[10][11] Furthermore, CHK1 is essential for stabilizing stalled replication forks during DNA synthesis.[21] Inhibition by ACR-368 leads to the collapse of these forks, generating double-strand breaks and further exacerbating genomic instability.[12][24][25]

As a monotherapy, ACR-368 exploits the intrinsic replication stress present in many cancer cells.[12] The inhibitor promotes the firing of late replication origins, leading to an overload of stalled forks that degenerate into lethal DNA double-strand breaks.[12]

dot

Caption: Signaling pathway of ACR-368's mechanism of action.

Preclinical Data

Preclinical studies have demonstrated that ACR-368 induces DNA damage and apoptosis as a single agent in various cancer cell lines.[1][5][22] It has shown potent anti-proliferative activity, particularly in triple-negative breast cancer (TNBC) and ovarian cancer cell lines.[26]

In Vitro Sensitivity

The sensitivity of different cancer cell lines to prexasertib varies. For instance, in a panel of TNBC cell lines, the half-maximal inhibitory concentration (IC50) ranged from 5.7 nM in highly sensitive MX-1 cells to 105 nM in resistant MDA-468 cells.[27]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MX-1 | Triple-Negative Breast Cancer | 5.7 | [27] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 105 | [27] |

Combination Therapy

Preclinically, ACR-368 has shown synergistic effects when combined with other agents.

-

PARP Inhibitors: In high-grade serous ovarian cancer (HGSOC) models, including those resistant to PARP inhibitors, prexasertib demonstrated monotherapy activity and synergized with olaparib.[28] It was found to impair homologous recombination repair and replication fork stability, two key mechanisms of PARP inhibitor resistance.[28]

-

Chemotherapy: A strong synergistic effect was observed between prexasertib and gemcitabine (B846) in head and neck squamous cell carcinoma (HNSCC) cell lines and mouse models, leading to significant cell death and reduced tumor growth.[29] Low-dose gemcitabine was also shown to sensitize cancer cells to ACR-368.[30][31]

-

PI3K/mTOR Inhibitors: The combination of prexasertib and the dual PI3K/mTOR inhibitor samotolisib (B612162) showed antitumor activity in TNBC preclinical models.[24][25]

Clinical Development and Efficacy

ACR-368 has been evaluated in numerous clinical trials across a range of solid tumors, both as a monotherapy and in combination with other anticancer agents.[13]

Monotherapy Clinical Trial Data

| Trial ID / Cohort | Cancer Type | Key Efficacy Metric | Result | Reference |

| Phase 2 (NCT02203513) | BRCA wild-type, recurrent HGSOC | Overall Response Rate (ORR) | 33% | [32] |

| Phase 2 (NCT03414047) | Platinum-Resistant Ovarian Cancer | ORR | 12.1% | [33] |

| Phase 2 (NCT03414047) | Platinum-Refractory Ovarian Cancer | ORR | 6.9% | [33] |

| Phase 2b (OncoSignature Positive) | Endometrial Cancer | Confirmed ORR (cORR) | 35% | [19] |

| Phase 2 (OncoSignature Positive) | Ovarian & Endometrial Cancers | Confirmed ORR (cORR) | 50% | [18] |

Combination Therapy Clinical Trial Data

| Combination Agent | Cancer Type | Phase | Key Efficacy Metric | Result | Reference |

| Cisplatin | Advanced/Metastatic Cancer | Ib | ORR | 12.7% | [34] |

| Cetuximab | Advanced/Metastatic Cancer | Ib | ORR | 4.9% | [34] |

| Olaparib | BRCA-mutant, PARP inhibitor-resistant HGSOC | I | Partial Responses | 4 of 18 patients | [35] |

| Samotolisib (PI3K/mTORi) | Solid Tumors (TNBC, PIK3CA-mutant) | Ib | ORR | 13.3% - 25% | [24][36] |

| Cetuximab-Radiotherapy | Head and Neck Squamous Cell Carcinoma | Ib | ORR | 83.3% | [37] |

Safety and Tolerability

Across multiple studies, the most common treatment-related adverse events associated with ACR-368 are hematologic and generally manageable.[14] These include neutropenia, thrombocytopenia, leukopenia, and anemia.[12][24][33][35][37] Non-hematologic toxicities such as nausea and fatigue have also been reported.[12][24][33] In combination studies, dose-limiting toxicities have often been hematological, such as febrile neutropenia.[35][37]

Mechanisms of Resistance

As with other targeted therapies, resistance to ACR-368 can develop.

-

Cell Cycle Regulation: In BRCA wild-type HGSOC, resistance can emerge via a prolonged G2 cell cycle delay induced by lower CDK1/CyclinB1 activity, which prevents cells from entering mitotic catastrophe.[38][39]

-

Bypass Pathways: Loss of the protein FAM122A has been implicated as a potential resistance mechanism.[40] FAM122A inhibits PP2A, a phosphatase that acts on the CHK1 target CDC25C. Loss of FAM122A may lead to increased PP2A activity, compensating for CHK1 inhibition.[40]

-

Signaling Pathway Activation: Overexpression and activation of the Epidermal Growth Factor Receptor (EGFR) can increase resistance to prexasertib in TNBC, potentially through the phosphorylation and inactivation of the pro-apoptotic protein BAD.[27]

OncoSignature®: A Biomarker-Driven Approach

A key aspect of ACR-368's recent clinical development is the use of the OncoSignature test, a companion diagnostic that utilizes proteomics to predict patient sensitivity.[17][41] This test is based on Acrivon's Predictive Precision Proteomics (AP3) platform.[17] The OncoSignature test measures the levels of three specific protein biomarkers in pretreatment tumor biopsies.[41] Tumors with elevated levels of all three biomarkers are predicted to be sensitive to ACR-368.[41]

Clinical data has shown a significant enrichment of responders in OncoSignature-positive patient populations.[18][41] For example, in a Phase 2 trial, the confirmed objective response rate was 50% in OncoSignature-positive patients with ovarian and endometrial cancers.[18] This biomarker-driven strategy aims to improve clinical outcomes by selecting patients most likely to benefit from the drug.[3]

Caption: Workflow for a typical cell viability experiment.

Western Blotting for Target Engagement and Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess the effects of ACR-368 on target proteins and downstream signaling pathways.

Protocol: Western Blot Analysis

-

Cell Lysis: Treat cells with ACR-368 for the desired time, then harvest and lyse them in a buffer containing protease and phosphatase inhibitors to create a protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-CHK1, γH2AX, cleaved caspase-3). [26][29]7. Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the light signal using a digital imager to visualize the protein bands.

Pharmacokinetic (PK) Analysis

PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of ACR-368 in preclinical models and human subjects.

Protocol: Plasma Pharmacokinetic Analysis

-

Dosing: Administer ACR-368 to the subjects (e.g., intravenously in mice or patients). [2][42]2. Sample Collection: Collect blood samples at various time points after dosing. [42]3. Plasma Preparation: Process the blood samples to separate the plasma.

-

Drug Quantification: Quantify the concentration of prexasertib in the plasma samples using a validated analytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS). [2][42]5. Data Analysis: Use standard non-compartmental methods to calculate key PK parameters, such as maximum concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t1/2). [42]

Conclusion

ACR-368 (prexasertib) is a clinical-stage CHK1/2 inhibitor with a well-defined mechanism of action centered on the disruption of the DNA damage response. It has demonstrated durable single-agent activity in tumors with high replication stress and has shown promise in combination with other anticancer therapies. [1][16]The ongoing development, guided by the innovative OncoSignature companion diagnostic, represents a sophisticated precision medicine strategy aimed at maximizing clinical benefit by targeting the drug to a pre-selected, biomarker-positive patient population. The data gathered from extensive preclinical and clinical research provides a strong rationale for its continued investigation in various solid tumors.

References

- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CNS penetration and pharmacodynamics of the CHK1 inhibitor prexasertib in a mouse Group 3 medulloblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acrivon.com [acrivon.com]

- 4. CNS penetration and pharmacodynamics of the CHK1 inhibitor prexasertib in a mouse Group 3 medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Phase 2 Study of Prexasertib (LY2606368) in Platinum Resistant or Refractory Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acrivon narrows focus for ACR-368 in endometrial cancer | BioWorld [bioworld.com]

- 16. Acrivon Therapeutics Receives FDA Clearance for Innovative Phase 2 Trial to Treat Ovarian, Endometrial and Urothelial Cancer Patients Based on Predicted Sensitivity to ACR-368 - Acrivon Therapeutics, Inc. [ir.acrivon.com]

- 17. Acrivon Therapeutics Announces FDA Grants Fast Track Designation for Development of ACR-368 in Platinum-Resistant Ovarian Cancer and Endometrial Cancer - Acrivon Therapeutics, Inc. [ir.acrivon.com]

- 18. Acrivon Therapeutics Reports Initial Positive Clinical Data for ACR-368 and Pipeline Program Progress Today at Corporate R&D Event - Acrivon Therapeutics, Inc. [ir.acrivon.com]

- 19. Acrivon Therapeutics Reports Positive ACR-368 Data for Endometrial Cancer and Appoints New Chief Medical Officer | Nasdaq [nasdaq.com]

- 20. pharmacytimes.com [pharmacytimes.com]

- 21. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Facebook [cancer.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Chk1 inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. oaepublish.com [oaepublish.com]

- 28. aacrjournals.org [aacrjournals.org]

- 29. aacrjournals.org [aacrjournals.org]

- 30. acrivon.com [acrivon.com]

- 31. acrivon.com [acrivon.com]

- 32. bionews.com [bionews.com]

- 33. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 35. Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and Samotolisib (LY3023414), a Dual PI3K/mTOR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. A Phase 1b trial of prexasertib in combination with chemoradiation in patients with locally advanced head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. aacrjournals.org [aacrjournals.org]

- 41. acrivon.com [acrivon.com]

- 42. Dose‐finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

ACR-368: A Deep Dive into the Mechanism of Action of a Targeted CHK1/2 Inhibitor in Oncology

For Immediate Release

This technical whitepaper provides an in-depth analysis of the mechanism of action of ACR-368 (prexasertib), a selective inhibitor of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2), for an audience of researchers, scientists, and drug development professionals. ACR-368 is a promising therapeutic agent currently under investigation for the treatment of various solid tumors, including platinum-resistant ovarian cancer and endometrial cancer.[1] This document will explore the core molecular pathways affected by ACR-368, present preclinical and clinical data in a structured format, detail key experimental methodologies, and visualize the underlying biological and operational processes.

Core Mechanism of Action: Disruption of the DNA Damage Response

ACR-368's primary mechanism of action is the inhibition of CHK1 and CHK2, two critical serine/threonine kinases in the DNA Damage Response (DDR) pathway. The DDR is a complex signaling network that detects and repairs DNA damage, thereby maintaining genomic integrity. In cancer cells, which often exhibit increased DNA damage and replication stress due to rapid proliferation and defective DNA repair mechanisms, the DDR pathway is frequently upregulated and becomes essential for survival.

By inhibiting CHK1 and CHK2, ACR-368 disrupts the cell's ability to arrest the cell cycle in response to DNA damage.[2] This abrogation of cell cycle checkpoints forces cancer cells with damaged DNA to prematurely enter mitosis, leading to a catastrophic failure of cell division known as "mitotic catastrophe," and subsequent apoptotic cell death. This targeted approach exploits the inherent genomic instability of cancer cells, creating a synthetic lethal interaction.

The following diagram illustrates the central role of CHK1/2 in the DNA damage response and the point of intervention for ACR-368.

Preclinical and Clinical Efficacy: A Quantitative Overview

ACR-368 has demonstrated significant anti-tumor activity both as a monotherapy and in combination with other agents in a variety of preclinical models and clinical trials. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of ACR-368 (as Prexasertib) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BV-173 | B-cell Acute Lymphoblastic Leukemia | 6.33 | [3] |

| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | - | [3] |

| NALM-6 | B-cell Acute Lymphoblastic Leukemia | - | [3] |

| NALM-19 | B-cell Acute Lymphoblastic Leukemia | - | [3] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | - | [3] |

| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | - | [3] |

| REH | B-cell Acute Lymphoblastic Leukemia | 96.7 | [3] |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | - | [3] |

| OVCAR3 | High-Grade Serous Ovarian Cancer | 1-10 | [4] |

| OV90 | High-Grade Serous Ovarian Cancer | 1-10 | [4] |

| PEO1 | High-Grade Serous Ovarian Cancer | 1-10 | [4] |

| PEO4 | High-Grade Serous Ovarian Cancer | 1-10 | [4] |

| JHOS2 | High-Grade Serous Ovarian Cancer | 8400 | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.63 - 88.99 | [5] |

Note: Specific IC50 values for all cell lines were not available in the cited abstracts.

Table 2: In Vivo Efficacy of ACR-368 (as Prexasertib) in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) / Regression (%) | Reference |

| MDA-MB-231-Met2 | Triple-Negative Breast Cancer | Prexasertib Monotherapy | 83.3% Inhibition | [5] |

| MDA-MB-231-Met2 | Triple-Negative Breast Cancer | Prexasertib + Samotolisib | 24.9% Regression | [5] |

| IMR-32 | Neuroblastoma | Prexasertib Monotherapy | Tumor Regression | [6] |

| KELLY | Neuroblastoma | Prexasertib Monotherapy | Tumor Regression | [6] |

| HGSOC PDX Models (14 models) | High-Grade Serous Ovarian Cancer | Prexasertib Monotherapy | Anti-tumor activity across all models | [4][7] |

Table 3: Clinical Trial Efficacy of ACR-368

| Trial Phase | Cancer Type(s) | Treatment Arm | N | Confirmed Overall Response Rate (cORR) | Reference |

| Phase 2 | Platinum-Resistant Ovarian & Endometrial Cancer | ACR-368 Monotherapy (OncoSignature-Positive) | 10 | 50% | [4] |

| Phase 2 | Endometrial Cancer | ACR-368 Monotherapy (OncoSignature-Positive) | 8 | 62.5% | [8] |

| Phase 2b | Endometrial Cancer (heavily pretreated) | ACR-368 Monotherapy (OncoSignature-Positive) | - | 35% | [9][10] |

| Phase 2b | Endometrial Cancer (relapsed on last therapy) | ACR-368 Monotherapy (OncoSignature-Positive) | - | 50% | [9][10] |

| Phase 1b/2 | Platinum-Resistant Ovarian, Endometrial, Urothelial Cancer | ACR-368 + Low-Dose Gemcitabine (OncoSignature-Negative) | 16 | 8 patients achieved stable disease | [4] |

| Phase 1/2 | Desmoplastic Small Round Cell Tumor | ACR-368 + Irinotecan | 19 | 32% | [11] |

Note: "N" represents the number of patients in the specified treatment arm.

The OncoSignature® Companion Diagnostic: A Proteomics-Based Approach to Patient Selection

A key component of the ACR-368 clinical development program is the OncoSignature® test, a companion diagnostic designed to identify patients most likely to respond to treatment.[1] This test is based on Acrivon's Predictive Precision Proteomics (AP3) platform and utilizes a multiplex immunofluorescence assay to quantify three functionally orthogonal protein biomarkers in formalin-fixed paraffin-embedded (FFPE) tumor tissue.[12] A patient is considered OncoSignature-positive if the expression of all three biomarkers is above a predefined threshold.[12] This proteomics-based approach aims to provide a more direct measure of the functional state of the DDR pathway compared to genomics-based biomarkers.

The following diagram outlines the workflow of the OncoSignature® test.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action and efficacy of ACR-368.

Cell Viability Assays

Objective: To determine the cytotoxic effects of ACR-368 on cancer cell lines and calculate IC50 values.

Protocol:

-

Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Cells are treated with a serial dilution of ACR-368 (or vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

Data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

Western Blotting

Objective: To detect changes in the expression and phosphorylation status of key proteins in the DDR pathway following ACR-368 treatment.

Protocol:

-

Cancer cells are treated with ACR-368 or vehicle control for the desired time points.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.

-

Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-CHK1, γH2AX, total CHK1, PARP, β-actin as a loading control).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

Immunofluorescence

Objective: To visualize the subcellular localization and quantify the levels of specific proteins, such as markers of DNA damage (γH2AX), in cells treated with ACR-368.

Protocol:

-

Cells are grown on coverslips and treated with ACR-368 or vehicle control.

-

Cells are fixed with a solution such as 4% paraformaldehyde.

-

Cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Non-specific binding sites are blocked with a blocking solution (e.g., bovine serum albumin).

-

Cells are incubated with primary antibodies against the target protein (e.g., anti-γH2AX).

-

Cells are then incubated with a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with a DNA dye such as DAPI.

-

Coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope.

-

Image analysis software can be used to quantify the fluorescence intensity or the number of foci per nucleus.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of ACR-368 in a living organism.

Protocol:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

The treatment group receives ACR-368 at a specified dose and schedule (e.g., administered intravenously or intraperitoneally). The control group receives a vehicle control.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.

-

Animal body weight and general health are monitored throughout the study.

-

At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).

-

Efficacy is reported as tumor growth inhibition or regression compared to the control group.

The following diagram provides a workflow for a typical in vivo xenograft study.

Conclusion

ACR-368 is a potent and selective inhibitor of CHK1 and CHK2 that has demonstrated significant preclinical and clinical activity in a range of cancers. Its mechanism of action, centered on the disruption of the DNA damage response, provides a strong rationale for its use in tumors with high levels of genomic instability and replication stress. The development of the OncoSignature® companion diagnostic represents a sophisticated, proteomics-based approach to patient stratification, with the potential to enrich for patient populations who are most likely to benefit from ACR-368 therapy. The data and methodologies presented in this whitepaper provide a comprehensive foundation for understanding the therapeutic potential and ongoing development of this promising anti-cancer agent.

References

- 1. Acrivon Therapeutics Receives FDA Clearance for Innovative [globenewswire.com]

- 2. researchgate.net [researchgate.net]

- 3. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. trial.medpath.com [trial.medpath.com]

- 9. Acrivon Therapeutics Reports Positive ACR-368 Data for Endometrial Cancer and Appoints New Chief Medical Officer | Nasdaq [nasdaq.com]

- 10. Acrivon Therapeutics Reports First Quarter 2025 Financial Results and Business Highlights - Acrivon Therapeutics, Inc. [ir.acrivon.com]

- 11. researchgate.net [researchgate.net]

- 12. acrivon.com [acrivon.com]

ACR-368: A Technical Deep Dive into its FDA Fast Track Designation for Endometrial Cancer